molecular formula C17H19N3O B14198308 2-[1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide CAS No. 851186-09-9

2-[1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide

Katalognummer: B14198308
CAS-Nummer: 851186-09-9
Molekulargewicht: 281.35 g/mol
InChI-Schlüssel: VJUPWZWFPXOABM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(4’-Ethyl[1,1’-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a hydrazine group attached to a biphenyl structure with an ethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4’-Ethyl[1,1’-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide typically involves the reaction of 4’-ethyl[1,1’-biphenyl]-4-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-(4’-Ethyl[1,1’-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-[1-(4’-Ethyl[1,1’-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[1-(4’-Ethyl[1,1’-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also modulate specific signaling pathways, contributing to its observed activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide
  • 2-[1-(4’-Propyl[1,1’-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide

Uniqueness

2-[1-(4’-Ethyl[1,1’-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide is unique due to the presence of the ethyl substituent on the biphenyl structure, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Eigenschaften

CAS-Nummer

851186-09-9

Molekularformel

C17H19N3O

Molekulargewicht

281.35 g/mol

IUPAC-Name

[1-[4-(4-ethylphenyl)phenyl]ethylideneamino]urea

InChI

InChI=1S/C17H19N3O/c1-3-13-4-6-15(7-5-13)16-10-8-14(9-11-16)12(2)19-20-17(18)21/h4-11H,3H2,1-2H3,(H3,18,20,21)

InChI-Schlüssel

VJUPWZWFPXOABM-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=NNC(=O)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.